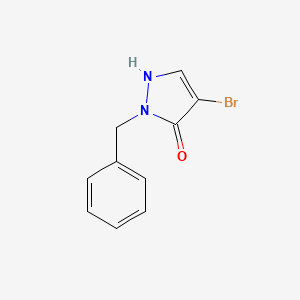

1-benzyl-4-bromo-1H-pyrazol-5-ol

Description

Significance of Pyrazole (B372694) and Pyrazol-5-ol Scaffolds in Organic Synthesis and Medicinal Chemistry

Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, and its derivatives are cornerstones in the fields of organic synthesis and medicinal chemistry. winthrop.eduglobalresearchonline.net The pyrazole nucleus is a versatile scaffold found in numerous compounds with a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties. globalresearchonline.netnih.gov This structural motif is present in several FDA-approved drugs, highlighting its therapeutic importance.

The pyrazol-5-ol moiety, a key tautomeric form of pyrazolone (B3327878), is a particularly important pharmacophore. jocpr.com Since the synthesis of antipyrine (B355649) in 1883, pyrazolone derivatives have been a subject of extensive research due to their therapeutic potential. jocpr.com The synthetic accessibility and the ability to introduce a variety of substituents onto the pyrazole ring allow for the fine-tuning of their physicochemical properties and biological activities. This has led to the development of numerous pyrazole-based compounds as selective enzyme inhibitors and receptor ligands. nih.govresearchgate.net

Overview of the Chemical and Structural Relevance of 1-Benzyl-4-bromo-1H-pyrazol-5-ol

This compound is a synthetic derivative of pyrazole that has garnered attention in medicinal chemistry research. Its structure is characterized by a pyrazol-5-ol core, substituted with a benzyl (B1604629) group at the N1 position and a bromine atom at the C4 position. The presence of the bromine atom is thought to enhance the molecule's reactivity and biological efficacy, while the benzyl group may improve its binding affinity to target enzymes.

This compound is of particular interest for its potential applications in oncology and as an antimicrobial agent. Research into related compounds suggests that it may act as a BRAF inhibitor, a key target in the treatment of certain cancers like melanoma. nih.gov The structural features of this compound make it a valuable subject for further investigation to understand its mechanism of action and to develop new therapeutic agents.

Chemical and Physical Properties

Below are the known chemical and physical properties of this compound and a closely related compound.

| Property | This compound | 1-benzyl-4-bromo-1H-pyrazole |

| CAS Number | 1881321-67-0 | 50877-41-3 guidechem.com |

| Molecular Formula | C₁₀H₉BrN₂O | C₁₀H₉BrN₂ guidechem.com |

| Molecular Weight | 253.09 g/mol | 237.1 g/mol guidechem.com |

| Purity | 96% | Not Specified |

| Physical Form | Solid guidechem.com | Not Specified |

| Melting Point | Not Available | Not Available |

| Solubility | Not Available | Not Available |

Detailed Research Findings

While detailed research findings specifically for this compound are still emerging, studies on closely related pyrazole derivatives provide insights into its potential biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromo-1H-pyrazol-5-ol with benzyl bromide. Optimization of this reaction often utilizes polar aprotic solvents like dimethylformamide (DMF) and is conducted at temperatures ranging from 60-80°C. Purification is commonly achieved through column chromatography or recrystallization.

Anticancer Activity

Research has indicated that this compound is being investigated as a potential inhibitor of the BRAF kinase, which is a crucial enzyme in some forms of cancer. While the specific IC50 values for this compound are yet to be determined, related pyrazole derivatives have demonstrated significant inhibitory activity against BRAF mutant cells. For instance, a series of 5-phenyl-1H-pyrazol derivatives showed potent BRAF(V600E) inhibitory activity, with some compounds exhibiting IC50 values as low as 0.19 µM. nih.govrsc.org This suggests that the pyrazole scaffold is a promising starting point for the development of new anticancer agents.

Antimicrobial Properties

The pyrazole nucleus is a well-established pharmacophore in the development of antimicrobial agents. nih.gov Studies on various pyrazole derivatives have shown significant activity against a range of pathogens. nih.gov The proposed mechanisms of action often involve the disruption of bacterial cell membranes or the inhibition of essential metabolic pathways. While specific minimum inhibitory concentration (MIC) values for this compound are not yet available, the structural alerts within the molecule suggest that it is a candidate for antimicrobial research.

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-4-bromo-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c11-9-6-12-13(10(9)14)7-8-4-2-1-3-5-8/h1-6,12H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAAQOPUQNJFLGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C(=CN2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural and Electronic Characterization of 1 Benzyl 4 Bromo 1h Pyrazol 5 Ol Systems

Tautomeric Equilibria and Conformational Analysis

The conformational and tautomeric landscape of 1-benzyl-4-bromo-1H-pyrazol-5-ol is a critical determinant of its chemical behavior and properties. The potential for proton migration within the pyrazole (B372694) core gives rise to distinct structural isomers.

Investigation of Annular Prototropic Tautomerism: 1H-Pyrazol-5-ol versus Pyrazol-5(4H)-one Forms.nih.govmdpi.comresearchgate.netrsc.orgnih.govresearchgate.net

Pyrazoles substituted with a hydroxyl group at the C5 position, such as this compound, are subject to annular prototropic tautomerism. This process involves the migration of a proton, leading to an equilibrium between different isomeric forms. For this specific compound, the primary equilibrium is between the 1H-pyrazol-5-ol form (the OH-form) and its tautomer, the 1-benzyl-4-bromo-pyrazol-5(4H)-one (the CH-form). A third possible tautomer, the NH-form (1-benzyl-4-bromo-1,2-dihydro-pyrazol-3-one), is also considered in studies of related pyrazolone (B3327878) systems. researchgate.netresearchgate.net The position of this equilibrium is highly sensitive to the electronic nature of substituents on the pyrazole ring, the solvent, temperature, and the physical state (solution or solid). researchgate.netnih.gov

Influence of N1-Benzyl, C4-Bromo, and C5-Hydroxyl/Keto Substituents on Tautomeric Preferences.nih.govresearchgate.net

The tautomeric balance in the this compound system is a direct consequence of the interplay between its substituents:

C4-Bromo Substituent: The bromine atom at the C4 position acts as an electron-withdrawing group through its inductive effect. Electron-withdrawing groups on the pyrazole ring are known to significantly affect tautomeric preferences. researchgate.net In related systems, such groups can influence the relative stability of the different tautomeric forms by modifying the acidity of the migrating proton and the electron distribution in the conjugated system.

C5-Hydroxyl/Keto Group: The ability of the C5 substituent to exist as either a hydroxyl (enol) or a keto group is the origin of the tautomerism. The relative stability of the OH-form versus the CH- and NH-keto forms is strongly dependent on the solvent's polarity and its ability to form hydrogen bonds. researchgate.netnih.gov In many 1-substituted pyrazolin-5-ones, the CH tautomer is found to be the most stable, particularly in less polar solvents. researchgate.net

Computational Elucidation of Tautomeric Stability Using Quantum Chemical Methods.nih.govrsc.orgnih.gov

Quantum chemical calculations are indispensable tools for understanding the relative stabilities of tautomers and the energy barriers separating them. These methods provide insights that can be difficult to obtain experimentally.

Density Functional Theory (DFT) is a widely used computational method to investigate pyrazole tautomerism. Functionals such as B3LYP, combined with basis sets like 6-311++G(d,p), are frequently employed to calculate the electronic energies of the different tautomers (OH, CH, and NH forms). nih.govias.ac.in For instance, studies on related 1-substituted pyrazolin-5-ones have shown, through DFT calculations, that the CH tautomer possesses the lowest ground-state energy, followed by the NH and then the OH form. researchgate.net Møller-Plesset perturbation theory (MP2) is another high-level method used for these calculations, often providing comparable results to DFT. ias.ac.inresearchgate.net The choice of method and basis set is crucial for obtaining accurate predictions of tautomeric stability.

Table 1: Representative Theoretical Stability Order of Pyrazolone Tautomers

| Tautomer Form | Relative Stability (Computational Prediction) | Key Structural Feature |

| CH-form | Generally most stable in nonpolar media | Exocyclic C=C double bond |

| NH-form | Intermediate stability | Endocyclic C=N double bond |

| OH-form | Generally least stable in the gas phase | Aromatic pyrazole ring |

Note: This table represents a general trend observed in computational studies of 1-substituted pyrazol-5-ones and may vary based on specific substituents and solvent effects. researchgate.net

Computational methods are also used to calculate the activation energy (energy barrier) for the interconversion between tautomers. The intramolecular proton transfer from the oxygen of the OH-form to the C4 carbon to yield the CH-form typically involves a high activation energy barrier, often in the range of 45-55 kcal/mol for related pyrazole systems. nih.govias.ac.inresearchgate.net This high barrier suggests that uncatalyzed interconversion is slow. However, the presence of solvent molecules like water or methanol (B129727) can significantly lower this barrier by facilitating intermolecular proton transfer, with calculated activation energies dropping to around 23.5 kcal/mol in a methanol-assisted mechanism. nih.gov

Table 2: Calculated Activation Energies for Proton Transfer in Pyrazole Systems

| Proton Transfer Mechanism | Typical Calculated Activation Energy (kcal/mol) | Reference Method |

| Intramolecular (uncatalyzed) | 45 - 55 | B3LYP / MP2 |

| Intermolecular (solvent-assisted) | ~23 | DFT |

Note: Data is based on studies of related pyrazole derivatives and illustrates the significant role of solvent in mediating tautomerization. nih.govias.ac.in

Experimental Determination of Tautomeric Forms in Solution and Solid State.nih.govrsc.orgresearchgate.net

Experimental techniques are essential for validating theoretical predictions and determining the actual tautomeric forms present under specific conditions.

Solid State Analysis: X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state. mdpi.com For many related pyrazole derivatives, the crystalline form consists of a single, stable tautomer, often participating in intermolecular hydrogen bonding. mdpi.comnih.gov

Solution State Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for studying tautomeric equilibria in solution. nih.gov

¹H and ¹³C NMR: The chemical shifts of the pyrazole ring protons and carbons are distinct for each tautomer. For example, the chemical shift of the C4 atom is highly sensitive to whether it is an sp² carbon (in the OH-form) or an sp³ carbon (in the CH-form). nih.gov

¹⁵N NMR: The nitrogen chemical shifts are also characteristic of the specific tautomeric form and can be used for definitive assignment. nih.govmdpi.com

Studies on analogous 1-substituted pyrazol-3-ols have shown that the OH-form is predominant in solvents like CDCl₃, DMSO-d₆, and C₆D₆. nih.gov However, for the isomeric 1-substituted pyrazol-5-ones, the equilibrium is often solvent-dependent, with the CH-form favored in chloroform (B151607) and an equilibrium involving NH and OH forms in more polar solvents like DMSO. researchgate.netresearchgate.net

Analysis of Intermolecular Interactions and Self-Association

The molecular structure of this compound facilitates a variety of intermolecular interactions, leading to self-association and the formation of supramolecular architectures.

Hydrogen Bonding Networks (e.g., Cyclic Dimers, Trimers, Tetramers)

The presence of both a hydroxyl group (OH) and nitrogen atoms within the pyrazole ring makes hydrogen bonding a dominant force in the self-association of this compound. These interactions can lead to the formation of various well-defined hydrogen-bonded networks. Depending on the conditions, such as solvent and concentration, this compound can form cyclic dimers, trimers, or even larger tetrameric structures. In these arrangements, the hydroxyl group of one molecule can act as a hydrogen bond donor to a nitrogen atom of an adjacent molecule, which in turn can participate in further hydrogen bonding, creating a stable, repeating pattern. The planarity of the pyrazole ring and the steric bulk of the benzyl (B1604629) and bromo substituents influence the geometry and stability of these aggregates.

Role of Solvent Effects on Tautomeric Stabilization and Aggregation

The tautomeric equilibrium between the -OH and -NH forms of pyrazol-5-ones is significantly influenced by the surrounding solvent environment. nih.gov The polarity of the solvent can play a crucial role in stabilizing one tautomer over the other. nih.gov For instance, polar protic solvents can form hydrogen bonds with both the keto and enol forms, potentially shifting the equilibrium. Conversely, nonpolar solvents may favor the less polar tautomer.

Furthermore, the solvent can mediate the extent and nature of molecular aggregation. nih.gov In solvents that readily form hydrogen bonds with the solute, self-association may be disrupted as solvent-solute interactions compete with solute-solute interactions. In contrast, in non-coordinating solvents, the formation of hydrogen-bonded aggregates like dimers and trimers is often more favorable. The interplay between tautomerism and aggregation is complex, as the stability of a particular aggregate may be dependent on the predominant tautomeric form present in that specific solvent. nih.govnih.gov

Sophisticated Spectroscopic Elucidation Methods

A comprehensive understanding of the structure of this compound requires the application of advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous assignment of the complex structure of this compound. libretexts.org Through a combination of one-dimensional and two-dimensional NMR experiments, a complete picture of the molecular framework and connectivity can be obtained. ipb.pt

One-dimensional NMR techniques provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. Key signals include those for the aromatic protons of the benzyl group, the methylene (B1212753) protons of the benzyl group, and the hydroxyl proton. The chemical shifts and coupling patterns of these signals are crucial for initial structural deductions. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides information on the number of unique carbon atoms in the molecule. rsc.org Signals for the aromatic carbons, the pyrazole ring carbons, and the benzylic carbon can be identified. The chemical shift of the carbon bearing the hydroxyl group (C5) is particularly diagnostic.

DEPT-135: Distortionless Enhancement by Polarization Transfer (DEPT-135) is a spectral editing technique that helps differentiate between CH, CH₂, and CH₃ groups. researchgate.netpressbooks.pub In the DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed. researchgate.netpressbooks.pub This experiment is invaluable for confirming the assignment of the methylene (CH₂) protons of the benzyl group and the methine (CH) proton of the pyrazole ring, if present in a particular tautomeric form.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Pyrazole System

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic-H | 7.27 - 7.68 | 125.4 - 139.1 |

| -CH₂- | 4.04 | 33.1 |

| Pyrazole-H | 6.36 | 101.5 |

Note: Data is illustrative for a related 5-benzyl-3-phenyl-1H-pyrazole and chemical shifts for this compound will vary. rsc.org

Two-dimensional NMR experiments are essential for establishing the connectivity between atoms and confirming the predominant tautomeric form in solution.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. It helps to trace the proton networks within the benzyl group and can confirm the connectivity between the methylene protons and the aromatic ring.

¹H-¹³C HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate protons directly to the carbons to which they are attached. nih.gov This provides an unambiguous link between the proton and carbon skeletons of the molecule. For example, the signal for the methylene protons in the ¹H spectrum can be directly correlated to the signal for the methylene carbon in the ¹³C spectrum. sc.edu

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range correlations between protons and carbons, typically over two or three bonds. nih.govsc.edu This is crucial for piecing together the entire molecular structure by connecting different fragments. For instance, correlations between the benzylic protons and the carbons of the pyrazole ring can definitively establish the position of the benzyl group.

¹H-¹⁵N HMBC: Given the presence of multiple nitrogen atoms and the potential for tautomerism, ¹H-¹⁵N HMBC is a highly valuable experiment. It shows correlations between protons and nitrogen atoms over multiple bonds. nih.gov This can help to unequivocally determine which nitrogen atom is protonated in the case of the NH tautomer and can provide strong evidence to distinguish between different tautomeric forms. nih.govnih.gov

Gauge-Invariant Atomic Orbital (GIAO) Calculations for Theoretical NMR Chemical Shifts

Gauge-Invariant Atomic Orbital (GIAO) calculations are a powerful quantum mechanical method used to predict the NMR chemical shifts of molecules. This computational approach provides a theoretical spectrum that can be correlated with experimental data to confirm structural assignments.

For pyrazole systems, theoretical calculations like GIAO, typically performed using Density Functional Theory (DFT) methods, help in assigning the signals of ¹H and ¹³C nuclei. In the case of this compound, the chemical shifts would be influenced by the electronic environment of each nucleus. The electron-withdrawing bromine atom at the C4 position and the hydroxyl group at C5, along with the N-benzyl group, create a unique electronic distribution.

While specific GIAO data for this compound is not extensively published, analysis of a closely related compound, 1-benzyl-4-bromo-1H-pyrazole, shows characteristic ¹H NMR signals at δ 7.53 (s, 1H, pyrazole-H), 7.42-7.33 (m, 4H, phenyl), 7.28-7.22 (m, 2H, phenyl), and 5.29 (s, 2H, CH₂). The ¹³C NMR shows signals at δ 140.4, 136.2, 129.8, 129.4, 128.8, 128.3, 93.9, and 57.1. GIAO calculations would aim to reproduce these values theoretically to validate the computational model.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Computational Correlation

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the FT-IR spectrum is expected to show characteristic peaks corresponding to its constituent functional groups. These would include:

O-H stretching: A broad band typically in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.

C-H stretching: Aromatic C-H stretches from the benzyl group just above 3000 cm⁻¹, and aliphatic C-H stretches from the methylene bridge around 2850-2960 cm⁻¹.

C=N and C=C stretching: Vibrations from the pyrazole and phenyl rings in the 1400-1600 cm⁻¹ region.

C-O stretching: A peak for the hydroxyl group's C-O bond, typically found around 1050-1250 cm⁻¹.

C-Br stretching: A sharp absorption at lower frequencies, usually in the 500-600 cm⁻¹ range.

Computational DFT calculations can be used to predict the vibrational frequencies, which are then compared with the experimental FT-IR spectrum. This correlation aids in the precise assignment of complex vibrational modes within the molecule. For instance, in a study of a similar pyrazole derivative, 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole, DFT methods were successfully used to assign the vibrational spectra.

Mass Spectrometry (LC-MS, HRMS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation patterns. Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) are particularly valuable.

Upon analysis of this compound, the molecular ion peak [M]⁺ would be expected. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by 2 mass units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation of pyrazole rings is a well-studied process. For this compound, common fragmentation pathways would likely involve:

Loss of the benzyl group: Cleavage of the N-CH₂ bond would lead to a significant fragment.

Loss of bromine: Expulsion of the bromine atom.

Ring cleavage: Fragmentation of the pyrazole ring itself, often involving the loss of HCN or related small molecules.

HRMS would provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental formula with high accuracy. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts ([M+H]⁺, [M+Na]⁺, etc.) to aid in identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra, including the maximum absorption wavelengths (λₘₐₓ) and the nature of the electronic transitions.

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π→π* transitions within the phenyl and pyrazole rings. The conjugation between these systems influences the position of the absorption bands. For related pyrazole-benzonitrile systems, strong absorptions are observed around 268 nm (π→π) and weaker n→π transitions at longer wavelengths.

TD-DFT calculations can model these transitions by determining the energies between molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Analysis of the HOMO-LUMO energy gap and the orbitals involved can confirm whether the transitions are localized on a specific part of the molecule or involve intramolecular charge transfer (ICT).

Crystallographic Analysis and Molecular Architecture

Single-Crystal X-ray Diffraction for Precise Molecular Geometry Determination

Table 1: Representative Crystallographic Parameters for a Related Pyrazole Derivative This table is based on data for 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile and serves as an illustrative example.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.214 |

| b (Å) | 12.873 |

| c (Å) | 10.596 |

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The precise bond lengths and angles determined from X-ray diffraction confirm the hybridization of atoms and reveal any strain or unusual bonding within the molecule. Dihedral angles describe the rotation around single bonds and are crucial for understanding the molecule's 3D shape and steric interactions.

For this compound, the key geometric parameters would be the bond lengths within the pyrazole ring, the C-Br bond length, and the dihedral angle between the pyrazole and the benzyl rings. In related structures, the dihedral angle between a pyrazole ring and an attached phenyl ring can vary significantly depending on the substitution pattern, influencing the degree of conjugation between the two rings. For instance, in ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate, the dihedral angles between the pyrazole ring and the phenyl and bromophenyl rings are 88.00° and 5.78°, respectively.

Table 2: Representative Bond Lengths and Angles for a Related Pyrazole System This table is based on data for a substituted pyrazole and serves as an illustrative example.

| Parameter | Type | Expected Value |

| C-Br | Bond Length | ~1.90 Å |

| N-N | Bond Length | ~1.35 Å |

| C=N | Bond Length | ~1.34 Å |

| Pyrazole-Phenyl | Dihedral Angle | 5° - 90° |

In-depth Analysis of this compound Reveals Limited Publicly Available Structural and Electronic Data

A comprehensive review of scientific literature and chemical databases for the compound this compound reveals a notable absence of detailed experimental and computational studies. While the compound, identified by its CAS number 1881321-67-0, is commercially available for research purposes, there is a significant lack of published data regarding its advanced structural and electronic characterization. This article outlines the typical advanced analytical approaches used for such a compound and discusses the general findings for structurally related pyrazole derivatives, highlighting the current knowledge gap for this compound.

Assessment of Crystal Packing and Supramolecular Interactions

For pyrazole derivatives, a rich variety of such interactions are commonly observed. These include:

Hydrogen Bonding: The presence of a hydroxyl group (-OH) and the nitrogen atoms in the pyrazole ring of this compound would make it a prime candidate for forming strong hydrogen bonds, such as O-H···N or O-H···O, which often dictate the primary assembly of molecules in the crystal lattice.

Halogen Bonding: The bromine atom at the 4-position can act as a halogen bond donor, interacting with Lewis bases like the oxygen or nitrogen atoms of neighboring molecules (C-Br···O or C-Br···N).

CH···O and CH···Br Interactions: Weak hydrogen bonds involving carbon-hydrogen donors are also prevalent. In the case of the title compound, interactions between the C-H bonds of the benzyl group or the pyrazole ring and the oxygen or bromine atoms would be expected.

π-Interactions: The aromatic benzyl and pyrazole rings can participate in π-stacking (π···π) and CH···π interactions, further stabilizing the crystal structure.

While the specific arrangement and hierarchy of these interactions for this compound remain uncharacterized, studies on analogous compounds, such as ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate, have revealed the presence of weak intermolecular C-H···O hydrogen bonds that link the molecules in the crystal.

Advanced Quantum Chemical Studies and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for probing the electronic nature of molecules. These studies provide insights that complement experimental findings and can predict a range of molecular properties.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical reactivity and kinetic stability.

For pyrazole derivatives, the distribution of HOMO and LUMO is typically spread across the pyrazole ring and any conjugated substituents. The presence of the electron-withdrawing bromine atom and the electron-donating hydroxyl group, along with the benzyl substituent, would be expected to significantly influence the energies and localizations of the frontier orbitals in this compound. However, without specific calculations, a detailed analysis is not possible.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack.

For this compound, it is anticipated that the region around the oxygen atom of the hydroxyl group and one of the nitrogen atoms of the pyrazole ring would exhibit a negative electrostatic potential, making them likely sites for electrophilic interaction. Conversely, the hydrogen atom of the hydroxyl group would show a positive potential.

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Quantum chemical calculations can predict the NLO properties of a molecule, including its dipole moment (μ), linear polarizability (α), and first hyperpolarizability (β). A large first hyperpolarizability value is a key indicator of a molecule's potential as an NLO material.

Many pyrazole derivatives have been investigated for their NLO properties. The combination of donor and acceptor groups and an extended π-conjugated system can lead to significant NLO responses. The specific arrangement of the benzyl, bromo, and hydroxyl groups on the pyrazole core of the title compound would determine its NLO characteristics, but relevant computational data is currently unavailable.

Thermodynamic Property Calculations for Formation Reactions

Quantum chemical methods can also be used to calculate the thermodynamic properties of chemical reactions, such as the enthalpy of formation (ΔHf), Gibbs free energy of formation (ΔGf), and entropy (S). These calculations can provide insights into the stability of a compound and the feasibility of its synthesis routes. For this compound, such calculations would offer valuable information regarding its thermodynamic stability, but these studies have not been reported in the literature.

Synthetic Methodologies and Synthetic Transformations

Specific Synthetic Routes and Reaction Conditions

While the general strategies outlined above provide a framework, the actual synthesis of 1-benzyl-4-bromo-1H-pyrazol-5-ol relies on specific reaction conditions and pathways.

Nucleophilic Substitution Reactions in Pyrazole (B372694) Synthesis

Although pyrazoles are generally more reactive towards electrophiles, nucleophilic substitution reactions can be employed, particularly with appropriately activated pyrazole derivatives. chim.it In the context of synthesizing the target molecule, a key nucleophilic substitution occurs during the N-benzylation step. The nitrogen atom of the pyrazole ring acts as a nucleophile, attacking the electrophilic carbon of benzyl (B1604629) bromide.

The efficiency of this nucleophilic substitution is highly dependent on the reaction parameters as detailed in the table below.

| Parameter | Condition | Rationale |

| Solvent | Polar aprotic (e.g., DMF) | Enhances reactivity by stabilizing ionic intermediates. |

| Base | NaH or K₂CO₃ | Deprotonates the pyrazole nitrogen, increasing its nucleophilicity. |

| Temperature | 60–80°C | Balances reaction rate and minimizes side-product formation. |

Another example of nucleophilic substitution in pyrazole chemistry is the displacement of a leaving group, such as a halogen, from the pyrazole ring. While not the primary route for the title compound, such reactions are important in the synthesis of other functionalized pyrazoles. chim.it

Benzylation of Pyrazole Scaffolds

The introduction of a benzyl group onto a pyrazole ring is a key step in the synthesis of this compound. A common and direct method is the N-alkylation of a pre-existing pyrazole scaffold.

One documented method for preparing a similar compound, 1-benzyl-4-bromo-1H-pyrazole, involves the reaction of 4-bromo-pyrazole with benzyl chloride. guidechem.com This reaction is carried out in the presence of a base, such as potassium hydroxide, and a phase transfer catalyst like tetrabutylammonium (B224687) bromide. guidechem.com The use of ultrasound can facilitate the initial mixing and reaction. guidechem.com The reaction proceeds overnight, and the product is then isolated and purified. guidechem.com

Another approach to benzylation involves palladium-catalyzed C-H functionalization. This method is particularly useful when an electron-withdrawing group is present at the C4 position of the pyrazole ring, which makes the C-H bond more acidic. nih.gov

Bromination Techniques for Pyrazole Derivatives

The introduction of a bromine atom at the C4 position of the pyrazole ring is a critical transformation. Various brominating agents can be employed for this purpose, and the choice of reagent and reaction conditions is crucial for achieving the desired regioselectivity.

Common brominating agents include:

Elemental Bromine (Br₂) : This can be used in a solvent like acetic acid.

N-Bromosuccinimide (NBS) : NBS is a widely used reagent for bromination. rsc.org Photochemical conditions can influence the outcome of the reaction when using NBS. rsc.orgrsc.org In the absence of light, NBS often yields a mixture of mono- and di-brominated products. rsc.orgrsc.org

N-Bromosaccharin : This is another effective brominating agent.

The bromination of 6H-1,2-oxazines, a related heterocyclic system, can be achieved in a one-pot procedure involving the addition of bromine followed by elimination of hydrogen bromide using a base like triethylamine (B128534). beilstein-journals.org This often results in the formation of the 4-bromo substituted product. beilstein-journals.org

Approaches to Hydroxypyrazole (Pyrazol-5-ol) Derivatives

The synthesis of the pyrazol-5-ol core is a fundamental aspect of producing the target compound. A prevalent method for constructing the pyrazole ring is through the cyclocondensation of a β-ketoester with a hydrazine (B178648) derivative. nih.govnih.gov

For instance, the reaction of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118) can yield 3-methyl-1-phenyl-1H-pyrazol-5-ol. mdpi.com This reaction can be catalyzed by nano-ZnO, offering an efficient and environmentally friendly protocol. nih.govmdpi.com

Another strategy involves the 1,3-dipolar cycloaddition of nitrilimines with suitable dipolarophiles. nih.gov Additionally, the synthesis can start from α,β-unsaturated carbonyl compounds and hydrazines. nih.gov A multi-step approach can also involve the reaction of 1,3-dicarbonyl compounds with hydrazine or its derivatives.

Optimization of Reaction Parameters (e.g., Catalysts, Solvents, Temperature)

The efficiency and yield of the synthesis of pyrazole derivatives can be significantly influenced by various reaction parameters.

Catalysts:

Palladium catalysts , such as Pd(PPh₃)₄, are crucial for cross-coupling reactions.

Nano-ZnO has been shown to be an effective catalyst for the synthesis of 1,3,5-substituted pyrazoles, leading to excellent yields and shorter reaction times. nih.gov

In some multi-component reactions for pyrazole synthesis, various catalysts have been examined, and their presence is often necessary for the reaction to proceed. mdpi.comresearchgate.net

Solvents:

Polar aprotic solvents like dimethylformamide (DMF) are often used to enhance the rate of N-alkylation reactions by stabilizing ionic intermediates.

In some syntheses, environmentally friendly solvents like water are utilized. researchgate.net

Solvent choice can significantly impact yield. For instance, in a four-component synthesis of a pyrazole derivative, different solvents were tested to find the optimal conditions. researchgate.net

Temperature:

Temperature control is critical to balance the reaction rate and the formation of side products. For the benzylation of 4-bromo-1H-pyrazol-5-ol, a temperature range of 60–80°C is suggested.

In other pyrazole syntheses, the optimal temperature has been determined through experimentation. For example, in one case, increasing the temperature to 60°C improved the yield, but further increases led to a decrease. mdpi.com In another instance, 50°C was found to be the optimal temperature. researchgate.net

The following table summarizes the optimization of reaction conditions for a four-component synthesis of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, highlighting the importance of systematic optimization of these parameters. researchgate.net

Functionalization and Derivatization Strategies

Palladium-Catalyzed Cross-Coupling Reactions at the C4-Bromine Position

The bromine atom at the C4 position of the pyrazole ring serves as a versatile handle for introducing a wide range of functional groups through palladium-catalyzed cross-coupling reactions. nih.govlibretexts.org These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that couples an organoboron compound with an organohalide. libretexts.orglibretexts.org In the context of this compound, the C4-bromine can be reacted with various aryl or vinyl boronic acids or their esters to create new C-C bonds. libretexts.org

The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps:

Oxidative Addition : The palladium(0) catalyst reacts with the aryl bromide to form a palladium(II) species. libretexts.org

Transmetalation : The organic group from the boronic acid is transferred to the palladium catalyst. libretexts.org

Reductive Elimination : The two organic groups on the palladium catalyst couple, and the desired product is released, regenerating the palladium(0) catalyst. libretexts.org

The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄). mdpi.com The choice of palladium catalyst, ligands, base, and solvent is crucial for the success of the reaction. For example, Pd(PPh₃)₄ is a commonly used catalyst. mdpi.com

A study on the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids optimized the reaction conditions, finding that Pd(PPh₃)₄ with K₃PO₄ in 1,4-dioxane (B91453) gave good yields. mdpi.com

The following table provides an example of the conditions used for a Suzuki-Miyaura cross-coupling reaction. researchgate.net

Reactions Involving the C5-Hydroxyl Group

The C5-hydroxyl group of this compound exhibits nucleophilic character and can undergo various transformations, including alkylation and acylation, or be converted into a better leaving group for further functionalization.

The hydroxyl group at the C5 position can compete with the pyrazole nitrogen during alkylation reactions. While N-alkylation is generally favored, O-alkylation can occur as a side reaction, leading to the formation of 1-benzyl-4-bromo-5-(benzyloxy)-1H-pyrazole. Reaction conditions, such as the choice of base and temperature, can be modulated to control the regioselectivity of the alkylation. For instance, using bulky bases can sterically hinder O-alkylation.

Similarly, O-acylation can occur when the compound is treated with acylating agents. Selective C-acylation at the C4 position of pyrazol-5-ones is often desired, and conditions can be optimized to favor this over O-acylation, for example, by using specific bases like calcium hydroxide. researchgate.net

The hydroxyl group can be converted into a trifluoromethanesulfonate (B1224126) (triflate, OTf) group, which is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This two-step sequence allows for the introduction of various aryl or vinyl groups at the C5 position. For the closely related compound, 4-bromo-1-phenyl-1H-pyrazol-5-ol, treatment with triflic anhydride (B1165640) (Tf₂O) in the presence of a base like triethylamine yields the corresponding C5-triflate derivative in high yield. This triflate can then readily participate in cross-coupling reactions such as Suzuki-Miyaura coupling.

Table 2: Triflation of a 4-Bromo-1-aryl-1H-pyrazol-5-ol

| Substrate | Reagent | Base/Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-bromo-1-phenyl-1H-pyrazol-5-ol | Triflic anhydride (Tf₂O) | Triethylamine/Dichloromethane | 4-bromo-1-phenyl-1H-pyrazol-5-yl trifluoromethanesulfonate | 83% |

Transformation of the Benzyl Moiety (e.g., Oxidation, Reduction)

The N-benzyl group serves as a protecting group for the pyrazole nitrogen but can also be a site for chemical modification.

Oxidation: The benzylic methylene (B1212753) group (the CH₂ group attached to the nitrogen) can be oxidized to a carbonyl group. The oxidation of benzylic C-H bonds is a fundamental transformation in organic synthesis. nih.gov Various methods, including metal-catalyzed, electrochemical, and photochemical oxidations, can be employed to convert alkylarenes into ketones or aldehydes. nih.gov In the context of pyrazole-containing molecules, dicopper(II) pyrazole complexes have been shown to oxidize benzylic alcohols to aldehydes. ru.nl

Reduction (Debenzylation): The N-benzyl group can be removed through catalytic hydrogenation. This process, often referred to as debenzylation, typically employs a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. acs.orgsciencemadness.org The reaction is often performed in an acidified solution, as free amines can act as catalyst poisons. sciencemadness.org This deprotection step is crucial for synthesizing compounds with a free N-H on the pyrazole ring, which can be important for biological activity or further functionalization. The use of co-catalysts like niobic acid has been shown to accelerate this transformation. acs.org

Mechanistic Insights into Reactivity and Transformations

Reaction Mechanisms of Pyrazole (B372694) Functionalization

The functionalization of the pyrazole ring in 1-benzyl-4-bromo-1H-pyrazol-5-ol can proceed through various mechanistic pathways, influenced by the electronic properties of the ring and its substituents.

Detailed Mechanistic Pathways of Palladium-Catalyzed C-C Bond Formations

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the C4-bromo substituent on the pyrazole ring serves as a key handle for such transformations. The two most prominent examples are the Suzuki-Miyaura and Heck reactions.

The Suzuki-Miyaura coupling involves the reaction of the bromopyrazole with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three main steps libretexts.org:

Oxidative Addition: The cycle begins with the oxidative addition of the 4-bromopyrazole to a Pd(0) complex. The palladium atom inserts itself into the carbon-bromine bond, forming a square planar Pd(II) intermediate. libretexts.orglibretexts.org The efficiency of this step can be influenced by the electron density of the pyrazole ring and the nature of the phosphine (B1218219) ligands on the palladium catalyst. nih.gov

Transmetalation: The next step requires the activation of the boronic acid by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species. libretexts.orgorganic-chemistry.org This boronate then transfers its organic group to the Pd(II) complex, replacing the bromide and forming a new organopalladium(II) complex. This is a crucial step where the new C-C bond is poised to form.

Reductive Elimination: The final step is the reductive elimination from the organopalladium(II) complex. The two organic groups (the pyrazole and the group from the boronic acid) couple and are expelled from the palladium, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org The use of specific ligands, such as XPhos, can be crucial for achieving high yields, especially with nitrogen-rich heterocycles like pyrazoles. nih.govresearchgate.net

The Heck reaction couples the 4-bromopyrazole with an alkene. wikipedia.org The mechanism also starts with the oxidative addition of the bromopyrazole to a Pd(0) catalyst (Step A). libretexts.org This is followed by the coordination and subsequent migratory insertion of the alkene into the palladium-carbon bond (Step B). libretexts.orgwikipedia.org A β-hydride elimination then occurs, forming the C-C bond of the substituted alkene product and a palladium-hydride species (Step C). libretexts.org Finally, a base is used to regenerate the Pd(0) catalyst from the palladium-hydride species, allowing the cycle to continue (Step D). libretexts.org The choice of ligands and reaction conditions is critical to control selectivity and efficiency. vut.ac.za

Nucleophilic and Electrophilic Reactivity of the Pyrazole Ring

The pyrazole ring is an electron-rich aromatic system, but its reactivity towards nucleophiles and electrophiles is nuanced and position-dependent. nih.govnih.gov The presence of two nitrogen atoms reduces the electron density at the C3 and C5 positions, making them susceptible to nucleophilic attack. nih.govchemicalbook.com Conversely, the C4 position is typically the most electron-rich and thus the primary site for electrophilic substitution. nih.govchemicalbook.com

In this compound, this general pattern is modified by the substituents:

Electrophilic Attack: While the C4 position is the usual site for electrophilic attack on a pyrazole ring, it is already occupied by a bromine atom. chemicalbook.com Electrophilic substitution on the pyrazolium (B1228807) cation, formed in strong acid, typically favors the C3 position. chemicalbook.comglobalresearchonline.net

Nucleophilic Attack: The C3 and C5 positions are inherently electrophilic. nih.govresearchgate.net The hydroxyl group at C5 (or its keto tautomer) further influences the reactivity at this site.

Tautomerism: The compound exists in tautomeric forms, primarily the 1H-pyrazol-5-ol and its corresponding pyrazolin-5-one form. researchgate.net The reactivity is a composite of these co-existing species. The pyrazol-5-ol form has a more aromatic character, while the pyrazolin-5-one form has a reactive carbonyl group. The equilibrium between these forms is influenced by the solvent and pH. researchgate.net

Deprotonation: In the presence of a base, the hydroxyl group or the N-H proton (in the case of N-unsubstituted pyrazoles) can be deprotonated to form an anion. chemicalbook.com This pyrazolate anion is highly reactive towards electrophiles. globalresearchonline.net

Proton Transfer Mechanisms in Acidic and Basic Media

Proton transfer is fundamental to the chemistry of this compound, primarily due to its tautomerism and amphoteric nature. nih.gov Pyrazoles can act as both weak acids (donating the proton from the hydroxyl group) and weak bases (accepting a proton at the pyridine-like N2 nitrogen). nih.govresearchgate.net

In Acidic Media: In the presence of acid, the pyridine-like N2 atom is protonated, forming a pyrazolium cation. chemicalbook.comglobalresearchonline.net This protonation dramatically alters the electronic landscape of the ring, increasing its electrophilicity and affecting the tautomeric equilibrium. Studies on related pyrazole systems have shown that pH variation can significantly impact their spectral properties and energy gaps, which is attributed to protonation-induced re-hybridization of the ring nitrogens. researchgate.net

In Basic Media: In basic media, the hydroxyl proton is readily removed to form a phenoxide-like pyrazolate anion. This anion is a much stronger nucleophile than the neutral molecule. The equilibrium between the tautomeric forms is also strongly shifted in basic conditions. researchgate.net

Proton Transfer Dynamics: The transfer of the proton between the tautomers can occur through several mechanisms. Intramolecular proton transfer has a very high activation energy. ias.ac.inresearchgate.net Intermolecular proton transfer can occur via a dimer intermediate, which significantly lowers the activation energy. ias.ac.in Solvent molecules like water or ammonia (B1221849) can also assist in the proton transfer, providing a lower energy pathway by acting as a proton shuttle. ias.ac.inresearchgate.net Ultrafast spectroscopic studies on related systems have revealed that ground-state proton transfer can occur on a sub-picosecond to picosecond timescale. rsc.orgktu.edu

Computational Modeling of Reaction Pathways

Computational chemistry provides powerful tools for understanding the intricate details of reaction mechanisms that are often difficult to probe experimentally. eurasianjournals.comrsc.org Methods like Density Functional Theory (DFT) can be used to model transition states and map out the energy landscapes of complex reactions.

Transition State Analysis for Key Transformations

For palladium-catalyzed reactions, computational analysis can elucidate the geometry and energetics of the transition states for each step of the catalytic cycle. For a Suzuki coupling on a bromopyrazole, transition state analysis would involve:

Oxidative Addition TS: Modeling the transition state for the insertion of Pd(0) into the C-Br bond. This would reveal the geometric requirements and the energy barrier for this initial, often rate-determining, step.

Transmetalation TS: Analyzing the six-membered ring transition state typically proposed for the transfer of the organic group from boron to palladium.

Reductive Elimination TS: Calculating the transition state for the final C-C bond-forming step.

Theoretical studies on related systems have shown, for example, that the presence of a hydroxyl group on a substituent can stabilize the cationic palladium complex formed after oxidative addition, making the dissociation of the halide more favorable. acs.org

Energy Profiles of Multi-step Reactions

By calculating the energies of the reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. youtube.comkhanacademy.orgyoutube.comyoutube.com This profile provides a visual representation of the entire reaction pathway.

Role in Complex Organic Molecule Synthesis

In the realm of synthetic chemistry, this compound is a prized intermediate. Its utility stems from its capacity to act as a foundational component for a wide array of more elaborate molecules, especially heterocyclic systems that are of significant interest in materials science and pharmacology.

The pyrazolone (B3327878) motif is a cornerstone in the synthesis of new heterocyclic compounds. nih.govnih.gov Functionalized pyrazoles, such as this compound, are employed as key building blocks for creating diverse and novel heterocyclic architectures. nih.gov The presence of both an electrophilic center (the carbon bearing the bromine) and nucleophilic centers (the nitrogen and oxygen atoms of the pyrazol-ol tautomer) allows for a variety of cyclization and condensation reactions. Chemists leverage this reactivity to construct tri-, tetra-, and even pentacyclic ring systems. nih.gov For instance, pyrazolones can react with ortho-halo-arenecarbonyl chlorides to produce complex fused systems like pyrano[2,3-c]pyrazol-4(1H)-ones. nih.gov The benzyl (B1604629) group provides stability and solubility during these synthetic steps, while the bromo group serves as a handle for further functionalization, such as cross-coupling reactions, to introduce additional complexity.

Table 1: Examples of Heterocyclic Systems Derived from Pyrazole Building Blocks

| Starting Pyrazole Type | Reactant | Resulting Heterocyclic System | Reference |

| 3-methyl-1-phenyl-2-pyrazolin-5-one | o-halo-arenecarbonyl chloride | pyrano[2,3-c]pyrazol-4(1H)-one | nih.gov |

| 5-aminopyrazole | 1,3-dicarbonyl compounds | 1H-pyrazolo[3,4-b]pyridine | mdpi.com |

| 1-substituted-5-aminopyrazole | Ethyl acetoacetate (B1235776) | 1H-pyrazolo[3,4-b]pyridin-6(7H)-one | |

| Ortho-amino ester of pyrazole | Aliphatic/aromatic nitriles | pyrazolo[3,4-d]pyrimidin-4(5H)-one | nih.gov |

The strategic placement of reactive sites on the this compound core makes it an ideal precursor for the synthesis of fused bicyclic heterocycles, which are prominent scaffolds in many biologically active compounds. mdpi.comnih.gov

Pyrazolo[3,4-d]pyrimidines: This fused ring system is a bioisostere of purine and is found in numerous compounds with significant pharmacological activities, including kinase inhibitors used in anticancer therapy. nih.govsemanticscholar.org The synthesis of the pyrazolo[3,4-d]pyrimidine core often involves the cyclization of a functionalized pyrazole, such as an ortho-amino ester derivative, with various nitriles or other one-carbon donors. nih.gov The 4-bromo-pyrazol-5-ol structure can be readily converted into the necessary precursors, for example, by amination at the 5-position (after tautomerization to the pyrazolone form) and subsequent reactions at the 4-position to build the pyrimidine (B1678525) ring.

Pyrazolo[3,4-b]pyridines: This class of compounds also exhibits a wide range of biological activities. mdpi.comgrowingscience.com A common synthetic route involves the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. mdpi.com this compound can be transformed into the required 5-aminopyrazole intermediate. The subsequent annulation of the pyridine ring can be directed by the substituents on both the pyrazole and the dicarbonyl compound, potentially leading to a variety of substituted pyrazolo[3,4-b]pyridines. mdpi.com

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. mdpi.com Pyrazole derivatives are increasingly being used as key components in such reactions. beilstein-journals.org The structure of this compound is well-suited for MCRs. For example, a three-component reaction involving a 5-aminopyrazole, an aldehyde, and an active methylene (B1212753) compound can yield complex fused systems like pyrazolo[3,4-b]pyridines in a single step. beilstein-journals.org The diverse reactivity of this compound allows it to participate in various MCRs, providing rapid access to libraries of complex molecules for screening and further development. beilstein-journals.orgpreprints.org

Utility in Medicinal Chemistry Research and Drug Design

The pyrazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates. nih.gov this compound serves as an excellent starting point for designing and synthesizing novel therapeutic agents.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. The pyrazole ring is a versatile component of many pharmacophores due to its ability to participate in hydrogen bonding and other molecular interactions. nih.govnih.gov The compound this compound provides a template that can be systematically modified to explore structure-activity relationships (SAR).

The N1-benzyl group can be retained or replaced with other substituents to modulate lipophilicity and explore interactions with hydrophobic pockets in a target protein. nih.gov

The C4-bromo atom is a key site for modification via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing the introduction of a wide variety of aryl, heteroaryl, or alkyl groups to probe different regions of a binding site.

The C5-hydroxyl group can act as a hydrogen bond donor or can be alkylated or acylated to alter the molecule's electronic and steric properties.

This modular approach enables medicinal chemists to fine-tune the properties of the molecule to optimize its potency, selectivity, and pharmacokinetic profile, leading to the development of new pyrazole-based drugs. researchgate.netsemanticscholar.org

Table 2: Biological Activities of Representative Pyrazole-Containing Scaffolds

| Scaffold | Biological Target/Activity | Reference |

| Pyrazolo[3,4-d]pyrimidine | Kinase Inhibitors (e.g., EGFR) | nih.govsemanticscholar.org |

| Pyrazolo[3,4-b]pyridine | mGluR5 Positive Allosteric Modulators | beilstein-journals.org |

| 1-benzyl-1H-pyrazole | Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors | nih.gov |

| Pyrazolone Derivatives | Antimicrobial, Antitumor, Anti-inflammatory | nih.gov |

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling researchers to study its function in a biological system. rjeid.com The development of effective chemical probes is crucial for target validation in the early stages of drug discovery. This compound is a suitable starting material for the synthesis of such probes. The bromo-substituent is particularly useful as it allows for the late-stage introduction of reporter tags—such as fluorophores, biotin, or clickable handles (e.g., alkynes or azides)—via cross-coupling chemistry. These tagged molecules can then be used in various experimental techniques, such as activity-based protein profiling or chemical proteomics, to identify the specific cellular targets of a bioactive compound and elucidate its mechanism of action. dntb.gov.ua

Exploration as Bioisosteres in Lead Optimization

In medicinal chemistry, the strategic replacement of one functional group with another that retains similar physical and chemical properties—a concept known as bioisosterism—is a cornerstone of lead optimization. This strategy is employed to enhance a compound's potency, selectivity, or pharmacokinetic profile. The pyrazol-5-ol ring system, present in the subject compound, is recognized as a potential bioisostere for carboxylic acids. This is due to its similar acidity (pKa) and its ability to act as a hydrogen bond donor and acceptor, mimicking the key interactions of a carboxylate group.

Bioisosteric replacement can lead to significant improvements in a drug candidate's properties, such as enhanced metabolic stability, better solubility, and reduced potential for off-target effects. While the phenyl ring is a common moiety in drug design, its indiscriminate use can contribute to poor physicochemical properties. The application of bioisosteric replacements for phenyl rings has provided practical solutions to developability problems encountered during lead optimization campaigns.

Enzyme Inhibition Studies (e.g., KDM4 Lysine (B10760008) Demethylases, COX-2)

The pyrazole scaffold is a well-established pharmacophore found in numerous enzyme inhibitors. Derivatives of this heterocyclic system have been extensively investigated for their inhibitory activity against various enzymatic targets, including histone lysine demethylases (KDMs) and cyclooxygenase-2 (COX-2).

KDM4 Lysine Demethylases: The histone lysine demethylase 4 (KDM4) family is implicated in various diseases, including cancer, making its members promising therapeutic targets. Research has identified that pyrazole-containing scaffolds can act as potent inhibitors of these enzymes. A study on a closely related benzimidazole (B57391) pyrazole compound, specifically a benzyl-substituted variant, demonstrated significant inhibitory activity against KDM4 isoforms. This variant showed improved potency in biochemical assays and was found to be cell-permeable, killing prostate cancer cells at low micromolar concentrations. The pyrazole hydroxyl moiety was determined to be an essential feature for the inhibitory efficacy of these compounds.

| Compound Variant | Target | IC50 | Notes |

| Benzyl-substituted benzimidazole pyrazole | KDM4 Family | Low µM | Cell-permeable, induces cancer cell death. |

| Amino-analogue | KDM4 Family | 199 µM | Weakened potency compared to hydroxylated variant. |

| Aminated variant | KDM4 Family | ~160 µM | Weakened potency compared to hydroxylated variant. |

COX-2: Pyrazole derivatives are famously represented in the class of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX-2. The pyrazole core is a key structural feature of drugs like celecoxib. The development of novel pyrazole derivatives as potential COX-2 inhibitors remains an active area of research, aiming for compounds with high efficacy and an improved safety profile. For instance, the compound (4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide) has shown promising anti-inflammatory and analgesic results with minimal side effects in preclinical studies synquestlabs.com. This highlights the potential of the pyrazole scaffold, as found in this compound, to serve as a template for new COX-2 inhibitors.

The mechanism by which pyrazole-based inhibitors interact with their target enzymes can be multifaceted. For metalloenzymes like the KDM4 family, which contain an Fe(II) ion in their active site, a key inhibitory mechanism is the chelation of this active-site metal. It has been hypothesized that benzimidazole pyrazole inhibitors function in part by chelating the active-site Fe(II) through the bidentate heterocyclic nitrogen atoms within the scaffold. Studies have shown that the pyrazole hydroxyl group is a critical determinant for enhanced inhibitory efficacy, suggesting its involvement in coordinating the metal ion and disrupting the enzyme's catalytic cycle. This chelation prevents the binding of necessary co-substrates, such as molecular oxygen, thereby inhibiting the enzyme's demethylation activity.

To understand the precise interactions between an inhibitor and its target enzyme at an atomic level, X-ray crystallography is an indispensable tool. This technique provides a three-dimensional structure of the protein-ligand complex, revealing the binding mode and key interactions that contribute to inhibitory potency.

For the benzyl-substituted benzimidazole pyrazole inhibitor of KDM4, X-ray crystallography and kinetics-based assays revealed a complex mechanism of inhibition. The analysis showed that the inhibitor competes with the enzyme for the binding of the active-site Fe(II) and also populates a distal site on the enzyme surface. Such structural insights are crucial for guiding the rational design of next-generation inhibitors with improved affinity and selectivity. Crystal structures of protein-ligand complexes offer a detailed view of their spatial arrangement and interactions, which is fundamental for structure-based drug design.

Applications in Agrochemical Research

The pyrazole ring is a privileged structure not only in pharmaceuticals but also in the field of agrochemicals. Its derivatives are utilized as active ingredients in a wide range of products designed for crop protection, including insecticides, fungicides, and herbicides. The structural versatility of the pyrazole ring, with its multiple sites for substitution, allows for the fine-tuning of biological activity and physical properties to suit agricultural applications.

Development of Insecticidal Agents

Pyrazole amide compounds, in particular, hold a significant position in pesticide research. The pyrazole amide skeleton is essential for the activity of several commercialized insecticides. This framework's chemical structure and novel mode of action can provide exceptional effectiveness against pest populations that have developed resistance to other classes of insecticides. The development of pyrazole-based insecticides is a key strategy for pest management, highlighting the importance of this scaffold in creating innovative and effective crop protection solutions.

| Agrochemical Class | Example Compound | Mode of Action |

| Insecticide | Chlorantraniliprole | Ryanodine receptor modulator |

| Fungicide | Pyraclostrobin | Quinone outside inhibitor (QoI) |

| Herbicide | Topramezone | 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor |

Contributions to Materials Science and Other Chemical Fields

Beyond biological applications, the pyrazole scaffold is a valuable building block in materials science. The unique electronic properties and structural features of pyrazole derivatives make them suitable for the development of novel functional materials. They have been incorporated into conductive polymers and photovoltaic materials used for solar energy conversion. Furthermore, their fluorescent properties have been harnessed in the creation of dyes and sensors. The ability of the pyrazole ring to act as a ligand for complexing agents also opens up applications in catalysis and the construction of metal-organic frameworks (MOFs).

Q & A

Q. What are the standard synthetic routes for 1-benzyl-4-bromo-1H-pyrazol-5-ol, and how can reaction conditions be optimized?

The synthesis typically involves reacting benzyl bromide with 4-bromo-1H-pyrazol-5-ol under controlled conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity.

- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures ≥95% purity . For industrial-scale optimization, continuous flow reactors improve yield (reported up to 85%) by reducing reaction time and thermal degradation .

Q. Which spectroscopic methods are critical for characterizing this compound?

Use a combination of:

- NMR : H and C NMR to confirm substitution patterns (e.g., benzyl group at N1, bromine at C4).

- IR Spectroscopy : Identify hydroxyl (3200–3400 cm) and pyrazole ring vibrations (1600–1500 cm).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z 253.09) and isotopic patterns for bromine .

Q. What are the documented biological activities of this compound?

Q. How can researchers resolve contradictions in reported MIC values across studies?

Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., CLSI guidelines for broth microdilution).

- Strain-specific resistance : Perform whole-genome sequencing on test strains to identify resistance markers.

- Compound stability : Assess degradation under assay conditions via HPLC monitoring .

Q. What strategies improve the selectivity of this compound in enzyme inhibition?

- Structure-activity relationship (SAR) studies : Modify the benzyl group (e.g., electron-withdrawing substituents) to enhance target binding.

- Molecular docking : Use software like AutoDock Vina to predict interactions with enzyme active sites (e.g., Tyr158 and Lys165 in enoyl-ACP reductase) .

Q. How can crystallographic data inform derivative design?

X-ray diffraction of analogous compounds (e.g., 1-(4-chlorophenyl)-4-benzoyl-3-methyl-1H-pyrazol-5-ol) reveals:

- Hydrogen bonding : Pyrazole-OH forms intermolecular bonds with carbonyl groups (2.89 Å), stabilizing crystal packing.

- Planarity : Pyrazole rings adopt near-planar conformations, enabling π-π stacking in enzyme pockets .

Q. What are the challenges in scaling up synthesis while maintaining enantiopurity?

- Chiral intermediates : Use asymmetric catalysis (e.g., Pd-catalyzed Suzuki coupling) to control stereochemistry.

- Byproduct mitigation : Monitor bromine displacement side reactions via in-situ FTIR .

Methodological Guidance

Q. How to design a robust SAR study for antimicrobial optimization?

- Derivative library : Synthesize 20–30 analogs with systematic substitutions (e.g., halogenated benzyl groups, pyrazole ring modifications).

- High-throughput screening : Test against Gram-positive and Gram-negative panels (e.g., 96-well plate assays).

- ADMET profiling : Assess solubility (shake-flask method) and cytotoxicity (MTT assay on HEK293 cells) .

Q. What analytical techniques validate in vitro mechanistic claims?

- Enzyme kinetics : Measure values via Lineweaver-Burk plots.

- Fluorescence quenching : Monitor binding to bacterial enzymes (e.g., S. aureus FabI) using tryptophan fluorescence .

Q. How to address toxicity concerns for preclinical development?

- Ames test : Evaluate mutagenicity in Salmonella typhimurium TA98 and TA100 strains.

- hERG assay : Screen for cardiac ion channel inhibition (IC > 10 µM required for safety) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.